2-(4-methoxyphenyl)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of 1,3,4-thiadiazole ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
Attachment of the quinoline moiety: The quinoline derivative can be introduced through nucleophilic substitution reactions.
Introduction of the acetamide group: This step often involves acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thiadiazole moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Thiadiazole derivatives are often used as ligands in coordination chemistry.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Antimicrobial Agents: Many thiadiazole derivatives exhibit significant antibacterial and antifungal activities.
Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them potential candidates for drug development.
Medicine
Anti-inflammatory Agents: Some derivatives have shown promising anti-inflammatory properties.
Anticancer Agents: Research has indicated potential anticancer activities in certain thiadiazole compounds.
Industry
Agriculture: Used as pesticides or herbicides.
Pharmaceuticals: Employed in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2-oxo-2-(quinolin-1(2H)-yl)ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- N-(5-(2-(1,2-dihydroquinolin-2-yl)-2-oxoethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide
Uniqueness
The unique combination of the quinoline moiety, thiadiazole ring, and methoxyphenyl group in 2-(4-methoxyphenyl)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness can be attributed to the specific electronic and steric effects of these functional groups.
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide (CAS No. 6223-41-2) is a synthetic organic molecule with potential biological activity. This article discusses its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H18N2O4S, with a molecular weight of approximately 382.43 g/mol. It features a complex structure that includes a methoxyphenyl group, a thiadiazole moiety, and a tetrahydroquinoline derivative. These structural elements contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's structure suggests potential interactions with bacterial cell membranes or metabolic pathways.
Anticancer Properties
Studies have demonstrated that compounds containing the tetrahydroquinoline structure possess anticancer activity. For example, similar derivatives have been evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes linked to disease pathways. Preliminary studies suggest that it could inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's . This inhibition is crucial for developing therapeutic agents targeting cognitive decline.
Case Studies
- Antimicrobial Efficacy : A study conducted on related compounds showed that modifications in the thiadiazole ring enhanced antibacterial activity. The IC50 values ranged from 5 to 20 µM against various pathogens .
- Cytotoxic Activity : In vitro assays revealed that the compound exhibited cytotoxicity with an IC50 value of approximately 15 µM against HeLa cells, indicating its potential as an anticancer agent .
- Enzyme Inhibition Studies : Compounds similar to this acetamide demonstrated competitive inhibition of AChE with IC50 values around 50 µM, suggesting potential applications in treating Alzheimer's disease .
Data Table of Biological Activities
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c1-29-17-10-8-15(9-11-17)13-19(27)23-21-24-25-22(31-21)30-14-20(28)26-12-4-6-16-5-2-3-7-18(16)26/h2-3,5,7-11H,4,6,12-14H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEUIADJCFHZCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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